molecular formula C19H26N2O5S B4620158 methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate

methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate

Cat. No.: B4620158
M. Wt: 394.5 g/mol
InChI Key: GPXKUBPSGHPFJW-UHFFFAOYSA-N
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Description

Methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate, also known as M-5 or Methylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant and entactogenic effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for MDMA in the illicit drug market.

Scientific Research Applications

Synthetic Methodologies and Organic Chemistry Applications

  • Development of New Synthetic Routes

    Research has demonstrated the utility of related compounds in developing new synthetic routes to complex heterocyclic compounds, such as piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are crucial for the synthesis of natural products and potential therapeutic agents. For example, conjugate additions and cyclization reactions have been employed for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the compound's relevance in facilitating complex organic syntheses (Back & Nakajima, 2000).

  • Catalytic Applications in Organic Reactions

    Another study highlighted the compound's role in electron-pair donor-based polymerizations, leading to the preparation of living polymers with specific end-functionalities, which could have implications for material science and engineering (Pratap & Heller, 1992).

Pharmacological and Biomedical Research

  • Antimicrobial and Antitumor Potentials

    Derivatives of the compound have been explored for their antimicrobial and antitumor activities. For instance, synthesis and screening of polysubstituted derivatives have shown promising results against bacterial strains and Mycobacterium tuberculosis, suggesting potential for developing new antimicrobial agents (Nural et al., 2018).

  • Investigation in Cancer Research

    Research on benzopyranylamine compounds, potentially related to the structural motif of methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate, has demonstrated significant antitumor activity against various human cancer cell lines, including breast, CNS, and colon cancer. These findings underscore the compound's relevance in medicinal chemistry for the development of new anticancer drugs (Jurd, 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds. As of now, there is no available information on the biological activity or mechanism of action of "methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate" .

Properties

IUPAC Name

methyl 1-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-14-5-6-16(27(24,25)21-9-3-4-10-21)13-17(14)18(22)20-11-7-15(8-12-20)19(23)26-2/h5-6,13,15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKUBPSGHPFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate
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methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate

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